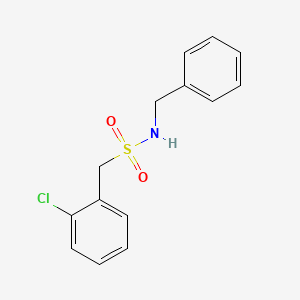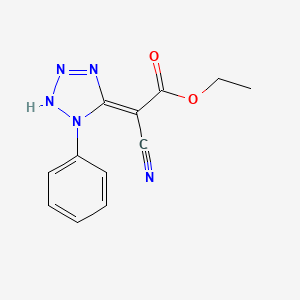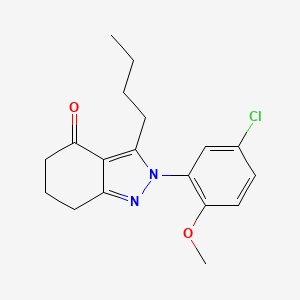
N-benzyl-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-chlorophenyl)methanesulfonamide typically involves the reaction of benzylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.
Scientific Research Applications
N-benzyl-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)methanesulfonamide
- N-benzylmethanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
Uniqueness
N-benzyl-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with specific molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-benzyl-1-(2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-9-5-4-8-13(14)11-19(17,18)16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
ZROTVXPFLZURJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl |
solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-diamino-N,N'-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11499127.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499132.png)
![4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11499140.png)

![1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499149.png)
![methyl 3-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]propanoate](/img/structure/B11499152.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11499167.png)
![4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11499175.png)
![2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11499178.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11499190.png)

![Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11499201.png)
![3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11499211.png)
